

Check Availability & Pricing

Technical Guide: Certificate of Analysis for (S)-Lisinopril-d5

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the isotopically labeled internal standard, **(S)-Lisinopril-d5**. The information herein is compiled to assist in the understanding and interpretation of analytical data for this compound, crucial for its application in pharmacokinetic and bioanalytical studies.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a Certificate of Analysis for **(S)-Lisinopril-d5**. These values are essential for ensuring the identity, purity, and quality of the standard for use in regulated and research environments.

Table 1: Identity and Purity



Test	Method	Specification	Result
Appearance	Visual Inspection	White to off-white solid	Conforms
Identity (¹H NMR)	¹ H Nuclear Magnetic Resonance	Conforms to structure	Conforms
Identity (MS)	Mass Spectrometry	Conforms to structure	Conforms
Purity (HPLC)	High-Performance Liquid Chromatography	≥ 98%	99.5%
Isotopic Purity	Mass Spectrometry	≥ 99% Deuterium	99.6%
Residual Solvents	Gas Chromatography (GC)	Per USP <467>	Conforms
Water Content	Karl Fischer Titration	≤ 2.0%	0.5%

Table 2: Mass Spectrometry Data

Analysis	Specification	Result
Molecular Formula	C21H26D5N3O5	C21H26D5N3O5
Exact Mass	410.26	410.26
[M+H]+	411.27	411.27

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are based on established methods for the analysis of Lisinopril and its analogs.

High-Performance Liquid Chromatography (HPLC) for Purity Determination



This method is used to determine the purity of **(S)-Lisinopril-d5** and to detect any related impurities.

- Instrumentation: Agilent 1100 series HPLC system or equivalent.
- Column: C18, 4.6 x 250 mm, 5 μm.
- Mobile Phase: A mixture of methanol, acetonitrile, and phosphate buffer. The exact ratio and pH are optimized to achieve optimal separation.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 215 nm.
- Injection Volume: 10 μL.
- Sample Preparation: The sample is dissolved in the mobile phase to a concentration of 1 mg/mL.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of **(S)-Lisinopril-d5** and to determine its isotopic enrichment.

- Instrumentation: A high-resolution mass spectrometer, such as a Fourier-Transform Ion
 Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive ion mode.
- Data Acquisition: Full scan mode to determine the molecular ion and selected ion monitoring (SIM) to assess isotopic distribution.
- Sample Infusion: The sample is dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infused directly into the mass spectrometer.



Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

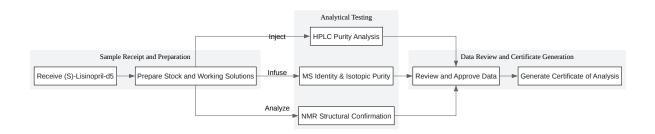
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules. Both ¹H and ¹³C NMR are used to confirm the structure of **(S)-Lisinopril-d5**.

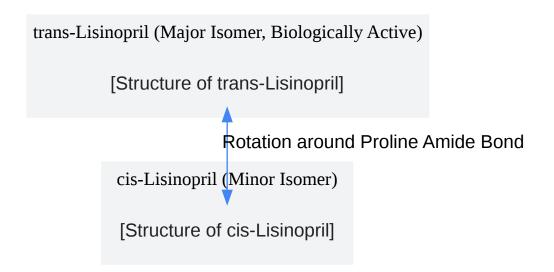
- Instrumentation: 500 MHz NMR Spectrometer.
- Solvent: D₂O/CD₃CN mixture.
- ¹H NMR: Confirms the presence and connectivity of non-deuterated protons and allows for the determination of the cis-trans isomer ratio of the proline amide bond.
- ¹³C NMR: Provides information on the carbon skeleton of the molecule. The doubling of signals in ¹³C NMR spectra is indicative of the presence of cis and trans isomers.[1]
- Data Analysis: The chemical shifts and coupling constants are compared to reference spectra of Lisinopril to confirm the structure.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the analysis of **(S)- Lisinopril-d5**.







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Certificate of Analysis for (S)-Lisinopril-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b586337#s-lisinopril-d5-certificate-of-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com